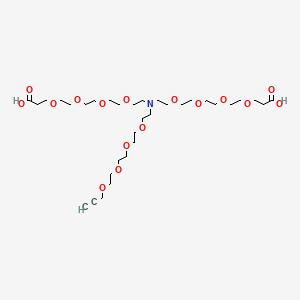

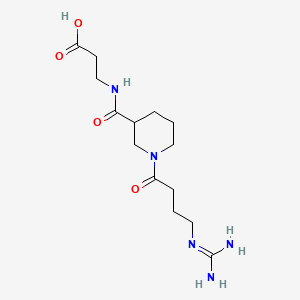

![molecular formula C15H15NO B609721 4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol CAS No. 1357302-64-7](/img/structure/B609721.png)

4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4’-((1R,2S)-2-aminocyclopropyl)-[1,1’-biphenyl]-3-ol” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a cyclopropyl group, which is a three-membered carbon ring. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (1R,2S) notation provides some information about this configuration .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino and hydroxyl groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s reactivity and the types of chemical reactions it can undergo .Aplicaciones Científicas De Investigación

Inhibitor of LSD1

OG-L002 is a recently developed inhibitor with an IC50 of 20 nM at LSD1 . LSD1, or Lysine Specific Demethylase 1, is a histone demethylase that removes methyl groups from lysine 4 or 9 of H3 histone tails . Inhibition of LSD1 leads to suppression of herpes simplex and herpes zoster viral infections and viral reactivation from latency .

Anti-Viral Activity

OG-L002 exhibits potent anti-viral activity in vitro and in mouse models of HSV infection . This suggests that it could be used as a potential therapeutic agent for treating viral infections.

Lower Activity at MAO-A and MAO-B

OG-L002 has much lower activity at MAO-A and MAO-B (1.38 and 0.72 μM, respectively) . This suggests that it could be used in research studies investigating the role of these enzymes in various biological processes.

Potential Therapeutic Targets in Glycolysis-Suppressed PDAC Cells

In a study on pancreatic ductal adenocarcinoma (PDAC) cells, OG-L002 was found to lower the viability of PDAC cells under glycolysis suppression . This suggests that it could be used as a potential therapeutic target in cancer treatment.

Regulation of Lipophagic Fluxes

OG-L002 promoted lipid droplet accumulation in PDAC cells under glycolysis suppression by inhibiting lipophagy . This indicates the significant potential of OG-L002 to impair oncogenic cell proliferation through regulation of lipophagic fluxes .

Potential Therapeutic Strategies for PDAC

There is potentially new therapeutic strategies for PDAC in the presence of dual inhibition of glycolysis and fatty acids metabolism . This suggests that OG-L002 could be used in combination with other drugs to enhance the effectiveness of cancer treatment.

Mecanismo De Acción

Target of Action

OG-L002 is a potent and highly selective inhibitor of Lysine-Specific Demethylase 1A (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that catalyzes the demethylation of lysines . It plays critical roles in oocyte growth, embryogenesis, and tissue-specific differentiation . In addition to LSD1, OG-L002 also inhibits Monoamine Oxidases (MAO) , with IC50s of 1.38 μM and 0.72 μM for MAO-A and MAO-B, respectively .

Mode of Action

OG-L002 interacts with its targets, LSD1 and MAO, by binding to their active sites and inhibiting their enzymatic activities . This inhibition leads to an increase in the levels of methylated histones, specifically H3K9-me2 and H3, at the viral IE promoter, resulting in a decrease in the expression level of viral IE genes .

Biochemical Pathways

The inhibition of LSD1 by OG-L002 affects various biochemical pathways. One significant pathway is the glycolysis pathway . OG-L002 has been shown to lower the viability of pancreatic ductal adenocarcinoma (PDAC) cells under glycolysis suppression . Proteomic analyses imply that glucose-starvation causes PDAC cells to switch to mitochondrial oxidative phosphorylation .

Result of Action

OG-L002 has been shown to have significant molecular and cellular effects. It effectively inhibits the expression of HSV IE genes in HFF and HeLa cells . Moreover, OG-L002 can significantly reduce the production of progeny viruses without causing apparent cytotoxicity . It also promotes lipid droplet accumulation in PDAC cells under glycolysis suppression by inhibiting lipophagy .

Action Environment

The efficacy and stability of OG-L002 can be influenced by environmental factors. For instance, the compound’s action is significantly affected by the metabolic state of the cells. In glycolysis-suppressed conditions, OG-L002 shows enhanced anticancer effects . Furthermore, the compound’s solubility and stability may be affected by the pH and temperature of the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJSZXQRJGBCW-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

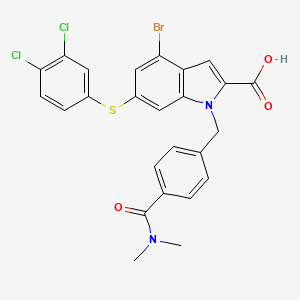

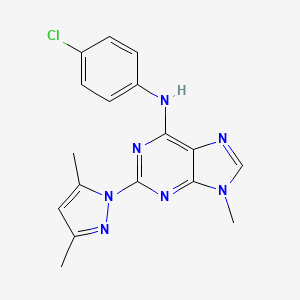

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)